6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a molecular weight of 302.38 g/mol. It is characterized by its benzyl group, amino group, and tetrahydropyrimidinedione structure, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzylamine with 3-methylbutylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve multiple stages, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
This compound finds applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used as a probe to study biological systems. In medicine, it has potential therapeutic uses, and in industry, it is utilized in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which 6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
When compared to similar compounds, 6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique structure and reactivity. Similar compounds include other tetrahydropyrimidinediones and benzylamine derivatives, but this compound's specific substituents and functional groups contribute to its distinct properties and applications.
List of Similar Compounds
4- {N- [1- (4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl alcohol
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N- (3-methylbutyl)acetamide
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
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Properties
IUPAC Name |
6-amino-1-benzyl-5-(3-methylbutylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11(2)8-9-18-13-14(17)20(16(22)19-15(13)21)10-12-6-4-3-5-7-12/h3-7,11,18H,8-10,17H2,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJBPQQOKBFYDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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